Oxine-copper

Structure

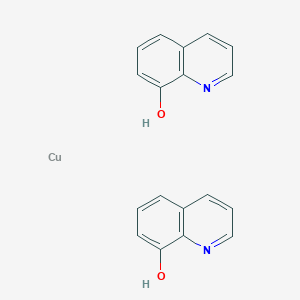

3D Structure of Parent

Eigenschaften

CAS-Nummer |

10380-28-6 |

|---|---|

Molekularformel |

C18H14CuN2O2 |

Molekulargewicht |

353.9 g/mol |

IUPAC-Name |

copper;quinolin-8-ol |

InChI |

InChI=1S/2C9H7NO.Cu/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H; |

InChI-Schlüssel |

IURRXCRWRKQLGC-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Cu] |

Kanonische SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Cu] |

Dichte |

Relative density (water = 1): 1.63 |

Flammpunkt |

Flash Point > 200 °C |

Andere CAS-Nummern |

10380-28-6 13014-03-4 |

Physikalische Beschreibung |

Yellow-green solid, insoluble in water; [Hawley] Greenish-yellow crystalline powder; [MSDSonline] GREEN-TO-YELLOW CRYSTALLINE POWDER. |

Piktogramme |

Acute Toxic; Irritant; Environmental Hazard |

Löslichkeit |

Solubility in water: none |

Synonyme |

is(8-quinolinolato)copper(II) copper oxinate copper(II) oxinate Cu 8Q cupric 8-quinolinoxide |

Herkunft des Produkts |

United States |

Beschreibung

Historical Context and Significance of Oxine-Copper in Scientific Inquiry

The scientific interest in this compound is intrinsically linked to the study of its parent ligand, 8-hydroxyquinoline (B1678124), commonly known as oxine. In the mid-20th century, extensive research by Albert and his collaborators established the potent antimicrobial properties of oxine and its metal chelates. ajrconline.orgresearchgate.net Their work demonstrated that the biological activity was dependent on the formation of these metal complexes. ajrconline.org This foundational research highlighted the crucial role of metal chelation in biological systems and positioned oxine and its derivatives, including this compound, as significant subjects for scientific investigation.

Historically, this compound gained prominence as a fungicide and bactericide, with early research focusing on its efficacy against a wide range of pathogens. ajrconline.orgresearchgate.net It has been used as a preservative in textiles, wood, and paper for many years. ajrconline.org The stability of the this compound complex also made it a useful reagent in analytical chemistry for the determination of copper. ontosight.ai This historical significance laid the groundwork for its continued exploration in more advanced applications and for understanding the broader principles of metal-ligand interactions in biological and chemical systems.

Scope of Academic Research on this compound

The scope of academic research on this compound is remarkably broad, spanning from agricultural science to materials chemistry and biomedical studies. The primary areas of investigation have been driven by the compound's potent biocidal activity and its interesting chemical properties.

Key Research Areas:

Agricultural Fungicide: A significant body of research has focused on this compound's role as an agricultural fungicide. nih.gov Studies have investigated its efficacy against various plant pathogens, its spectrum of activity, and its degradation dynamics in different crops and environments. researchgate.netnih.govtandfonline.comacademicjournals.org Research has shown it to be effective against a wide range of fungal and bacterial diseases. nih.gov

Wood Preservation: this compound is registered and studied as a wood preservative to control sapstain, mold, and decay. regulations.govresearchgate.net Research in this area examines its effectiveness in protecting wood products, particularly those that may come into contact with foodstuffs, such as in greenhouses. regulations.gov

Antifouling Applications: As an alternative to now-banned organotin compounds, copper-based biocides are central to modern antifouling paints. frontiersin.orgcopper.org Research has explored the use of copper compounds like this compound in marine coatings to prevent the growth of marine organisms on ship hulls.

Catalysis: The chemical structure of this compound makes it a candidate for catalytic applications. Research has explored its use, and that of related oxine-based complexes, in various chemical reactions, including copper-catalyzed cross-coupling reactions which are important in synthetic chemistry. researchgate.netgoogle.com

Biomedical Research: In recent years, the potential of copper complexes in medicine has been an active area of research. Studies have explored the anticancer properties of this compound and its derivatives, investigating their cytotoxicity against various cancer cell lines and their mechanisms of action, such as DNA binding and cleavage. researchgate.netoatext.comrsc.org

The following table summarizes research findings on the degradation half-life of this compound in various agricultural settings, illustrating a key focus of environmental and agricultural studies.

| Matrix | Location | Year | Half-Life (days) | Source |

|---|---|---|---|---|

| Cucumber | Not Specified | Not Specified | 1.77 - 2.11 | nih.gov |

| Watermelon | Not Specified | Not Specified | 3.57 - 4.68 | nih.gov |

| Pears | Hebei | 2011 | 7.1 | tandfonline.com |

| Pears | Hebei | 2012 | 7.8 | tandfonline.com |

| Pears | Shandong | 2011 | 10.1 | tandfonline.com |

| Pears | Shandong | 2012 | 10.4 | tandfonline.com |

| Soil (Pear Orchard) | Hebei | 2011 | 8.1 | tandfonline.com |

| Soil (Pear Orchard) | Hebei | 2012 | 9.1 | tandfonline.com |

| Litchi | Not Specified | Not Specified | 9.12 | academicjournals.org |

| Soil (Litchi Orchard) | Not Specified | Not Specified | 7.02 | academicjournals.org |

Another area of detailed research has been its antifungal activity. The table below presents the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) for this compound against several fungal species.

| Fungus | Test Medium | MIC (µM) | MFC (µM) | Source |

|---|---|---|---|---|

| Aspergillus flavus | Czapek-Dox | 16.0 | 32.0 | researchgate.net |

| Penicillium citrinum | Czapek-Dox | 8.0 | 16.0 | researchgate.net |

| Fusarium chlamydosporum | Czapek-Dox | 8.0 | 16.0 | researchgate.net |

| Pythium sp. | Czapek-Dox | 2.0 | 4.0 | researchgate.net |

| Phytophthora cinnamomi | Czapek-Dox | 2.0 | 4.0 | researchgate.net |

| Sclerotinia sclerotiorum | Czapek-Dox | 2.0 | 4.0 | researchgate.net |

| Trametes cinnabarina | Czapek-Dox | 2.0 | 4.0 | researchgate.net |

Evolution of Research Paradigms for Copper-Based Biocides

The research paradigm for copper-based biocides has evolved significantly over the centuries, driven by technological advancements, increasing environmental awareness, and regulatory pressures.

Early Use and First-Generation Biocides: Copper's biocidal properties have been recognized for centuries, with early applications including the use of copper sheathing on wooden ship hulls to prevent biofouling and damage from shipworms. copper.orgsafinah.com The first generation of copper-based biocidal formulations consisted of simple inorganic copper salts.

Second-Generation and Environmental Concerns: The mid-20th century saw the development of more complex, second-generation formulations. However, growing concerns over the environmental impact of some components used in these preservatives led to increased regulatory scrutiny. A pivotal moment was the global ban on organotin compounds like tributyltin (TBT) in antifouling paints due to their severe impact on marine ecosystems. frontiersin.orgcopper.org This ban catalyzed a major shift in research and development back towards copper-based alternatives.

Third-Generation and Modern Research: The post-TBT era ushered in the development of "third-generation" copper antifoulants. copper.org The modern research paradigm focuses on creating highly effective yet environmentally benign solutions. Key research trends include:

Developing advanced formulations such as copper azoles (CBA, CA) and amine copper quats (ACQ) for wood preservation. researchgate.net

Investigating "booster" biocides, which are used in smaller quantities alongside copper in antifouling paints to enhance efficacy against copper-tolerant organisms. marinebiodiversity.org

Studying the mechanism of action at a molecular level, including how copper ions disrupt enzyme systems in target organisms. herts.ac.uk

Focusing on controlled release technologies to minimize the leaching of copper into the environment while maintaining long-term effectiveness. pantaenius.com

Exploring copper-free and biocide-free alternatives, representing the next frontier in antifouling technology, driven by the desire to further reduce the environmental footprint of marine coatings. safinah.compantaenius.com

This evolution reflects a broader scientific trend from simply demonstrating efficacy to a more holistic approach that integrates performance, mechanistic understanding, and environmental stewardship. This compound remains a relevant compound within this modern paradigm, serving as both a commercially used product and a model for designing new metal-based biocides.

Synthetic Methodologies and Advanced Preparative Routes for Oxine Copper

Conventional Synthetic Approaches to Oxine-Copper

The traditional synthesis of this compound, also known as copper oxinate or bis(8-quinolinolato)copper(II), typically involves the reaction of a copper(II) salt with 8-hydroxyquinoline (B1678124) (oxine). ontosight.aismolecule.com This reaction results in the formation of a stable, greenish-yellow crystalline powder. ontosight.ai

Chemical Precipitation Techniques for this compound Synthesis

Chemical precipitation is a prominent and industrially scalable method for synthesizing this compound. google.com This technique generally involves the reaction of a copper salt solution with an oxine salt solution, leading to the precipitation of the this compound complex. google.com The general reaction is: Cu²⁺ + 2C₉H₆NO⁻ → Cu(C₉H₆NO)₂. Common precipitating agents used in variations of this method include carbonates, caustic alkali, and ammonia. google.com

The efficiency and quality of this compound synthesis via precipitation are highly dependent on the careful control of several reaction parameters.

pH: The pH of the reaction mixture is a critical factor. Acidification, often with acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or acetic acid (CH₃COOH), is necessary to ensure the solubility of the 8-hydroxyquinoline ligand. The optimal pH range for the synthesis of similar copper complexes has been noted to be between 4.5 and 6.5.

Temperature: The reaction temperature influences the rate of precipitation and the final particle characteristics. A common temperature range for the insulation reaction is between 80-100°C for a duration of 2-8 hours. google.comgoogle.com

Molar Ratios: The molar ratio of copper salt to oxinate significantly affects the yield and purity of the final product. A 1:2 molar ratio of Cu²⁺ to oxinate is reported to maximize product purity to 99.6% and minimize unreacted precursors. Deviations from this ratio, such as 0.5:2 or 1.5:2, can lead to a reduction in yield by 12-18%.

Aging: An "aging" step, where the precipitate is left in the mother liquor for a period, is often included. This can range from 0.5 to 24 hours, with a preferred duration of 2-8 hours, to improve the quality of the precipitate. google.com

Table 1: Optimization of Reaction Parameters in this compound Precipitation

| Parameter | Optimized Condition/Range | Impact on Synthesis |

| pH | 4.5 - 6.5 | Ensures ligand solubility, facilitates complex formation. |

| Temperature | 80 - 100 °C | Influences reaction rate and particle characteristics. google.comgoogle.com |

| Molar Ratio (Cu²⁺:Oxinate) | 1:2 | Maximizes product purity and yield. |

| Aging Time | 2 - 8 hours | Improves precipitate quality. google.com |

To achieve a more controlled precipitation process and obtain this compound with desired particle characteristics, surfactants and urea (B33335) are often employed.

Urea: Urea is dissolved into the reaction mixture, with a typical molar ratio of urea to copper being between 2-8:1. google.com Urea helps to modulate the nucleation and growth of the particles.

Surfactants: Surfactants are added to prevent the agglomeration of particles and to control their morphology. The type and concentration of the surfactant can have a significant impact on the final product. For instance, using 0.05% w/w of Tween-80 can yield spherical particles of around 60 nm with 99.6% purity. In contrast, using 2% w/w of Escin produces larger particles (95 nm) but with enhanced thermal stability. Other surfactants used include those from the alkylphenol polyoxyethylene (OP series) and sorbitan (B8754009) fatty acid esters (SPAN series). google.com

Table 2: Effect of Surfactants on this compound Particle Characteristics

| Surfactant | Concentration (% w/w of copper salt) | Particle Size | Purity | Other Observations |

| Tween-80 | 0.05% | ~60 nm | 99.6% | Spherical particles. |

| Escin | 2% | ~95 nm | - | Enhanced thermal stability. |

Optimization of Reaction Parameters in Precipitation (e.g., pH, Temperature, Molar Ratios)

Comparative Analysis of Precursor Utilization in this compound Synthesis

The choice of precursors, both the copper salt and the oxine salt, can influence the synthesis process and the final product.

Copper Salts: Various copper salts can be used, including copper sulfate (B86663) (CuSO₄), copper chloride (CuCl₂), and copper nitrate (B79036) (Cu(NO₃)₂). google.com The concentration of the copper salt in the solution is typically in the range of 30-180 g/L. google.com Studies on the synthesis of copper oxide nanoparticles have shown that while different precursors like CuCl₂, Cu(NO₃)₂, and CuSO₄ may not significantly impact the crystal structure, they can affect the resulting nanoparticle size. mdpi.com

Oxine Salts: The oxine precursor is typically an oxine salt, such as oxine sulfate or oxine hydrochloride. google.com

Novel and Green Synthesis Strategies for this compound Nanomaterials

In recent years, there has been a growing interest in developing more environmentally friendly or "green" synthesis methods for metal and metal oxide nanoparticles, including analogues of this compound. These methods often utilize biological systems or less hazardous chemicals.

A green synthesis method for this compound has been developed that uses basic cupric carbonate or copper hydroxide (B78521) as the copper source, a catalytic amount of sulfuric acid, and water as the solvent. patsnap.com This approach is considered more environmentally friendly as the byproducts are carbon dioxide and water, avoiding the generation of large amounts of inorganic waste salt. patsnap.com The reaction process is also reported to be mild, with a high conversion rate. patsnap.com

Biosynthetic Pathways for Copper Oxide Nanoparticles and Analogues

The biosynthesis of copper oxide nanoparticles (CuO-NPs) offers a promising and sustainable alternative to conventional physicochemical methods. uitm.edu.mytandfonline.com These green synthesis approaches utilize biological entities such as plants, algae, fungi, and bacteria, which contain biomolecules that can act as reducing and capping agents. mdpi.comtandfonline.com

Plant extracts, in particular, are a rich source of phytochemicals that can facilitate the synthesis of metal oxide nanoparticles. tandfonline.comorientjchem.org For example, extracts from plants like Azadirachta indica (neem), durian husk, and Bauhinia tomentosa have been successfully used to synthesize CuO-NPs. orientjchem.orgmdpi.comtexilajournal.com The biomolecules present in these extracts reduce copper ions (Cu²⁺) to a lower oxidation state, which then react to form CuO-NPs. orientjchem.org The process is influenced by factors such as the concentration of the plant extract, pH, and temperature. tandfonline.com

Fungi also play a role in the biosynthesis of nanoparticles through both intracellular and extracellular routes. uitm.edu.my The extracellular method, which is more common for metal oxides, utilizes fungal metabolites as reducing and stabilizing agents. uitm.edu.my Similarly, various species of algae have been employed to produce CuO-NPs. uitm.edu.my

These biosynthetic methods are advantageous due to their cost-effectiveness, reduced toxicity, and eco-friendly nature. mdpi.comorientjchem.org

Microorganism-Mediated Synthesis (Bacteria, Fungi, Algae)

Microemulsion and Sonochemical Methods in Copper Oxide Nanoparticle Production

Beyond green synthesis, other advanced methods like microemulsion and sonochemistry are employed for the controlled production of copper-based nanoparticles.

Microemulsion Method: The microemulsion technique utilizes thermodynamically stable mixtures of oil, water, and surfactants to create nano-sized water droplets that act as microreactors. chemmethod.com This method allows for the synthesis of well-dispersed metallic copper particles and other materials like metal oxides and carbonates. bibliotekanauki.plnih.gov In a typical water-in-oil (w/o) microemulsion, surfactant molecules stabilize the water pools within a continuous oil phase. chemmethod.comnih.gov The size of the resulting nanoparticles can be controlled by adjusting the molar ratio of water to surfactant. bibliotekanauki.pl For instance, copper nanoparticles have been synthesized by reducing copper chloride with sodium borohydride (B1222165) within a microemulsion system composed of Triton X-100, n-hexanol, and cyclohexane. chemmethod.comnih.gov This approach is advantageous as it can yield metallic copper particles, whereas reactions in a simple aqueous solution might produce copper oxide instead. nih.gov

Sonochemical Method: Sonochemical synthesis employs high-intensity ultrasound to create, grow, and collapse bubbles in a liquid (acoustic cavitation). scispace.com This process generates localized hot spots with extreme temperatures and pressures, providing the energy needed for chemical reactions to occur. scispace.com This technique has been used to efficiently produce CuO NPs with various morphologies, including rods, leaves, and spheres. mdpi.com The synthesis can be performed by applying ultrasonic irradiation to a precursor solution, such as Schweizer's reagent (tetraamminediaquacopper dihydroxide), which initially forms copper nanoparticles that rapidly oxidize to copper oxides. scispace.com The particle size can be controlled by adjusting the ultrasonic power settings. scispace.com In another approach, CuO NPs were synthesized by reducing copper (II) sulfate pentahydrate with sodium borohydride in the presence of a stabilizing agent under sonication. mdpi.com The sonochemical method is often considered environmentally friendly, simple, and efficient. mdpi.comresearchgate.net

Structural Characterization of Synthesized this compound Formulations

The structural and morphological properties of synthesized this compound and related copper compounds are determined using a suite of analytical techniques.

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are essential for confirming the formation of this compound complexes and elucidating their electronic structure and coordination environment.

UV-Visible (UV-Vis) Spectroscopy: This technique is widely used to confirm the formation of copper complexes and nanoparticles. The absorption spectra of this compound show specific electronic transitions associated with the copper(II) ion and the oxine ligand. A characteristic absorption peak for Cu-oxine chelates is often observed around 380 nm. For copper oxide nanoparticles, a broad absorption band around 375 nm can clarify their successful synthesis. nih.gov In studies of copper oxide layers, UV-Vis spectroscopy has been used to quantitatively characterize the surface. nih.gov The absence of the characteristic surface plasmon peak for copper nanoparticles in some microemulsion syntheses has been attributed to the formation of a CuCl monolayer on the particle surface. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis identifies the functional groups present in a sample and confirms the coordination of the oxine ligand to the copper ion. In the characterization of copper(II) oxide nanoparticles, specific bands in the FTIR spectrum, such as those around 535-596 cm⁻¹, indicate the stretching of the Cu-O bond, confirming the formation of CuO. scielo.br For oxime complexes, FTIR can reveal how the molecule coordinates with the copper ion, for example, through the oxygen or nitrogen atoms of the oxime group. spiedigitallibrary.org

X-ray Absorption Near Edge Structure (XANES): XANES is particularly useful for determining the oxidation state of copper. It can distinguish between copper(I) and copper(II) species. The spectra for immobilized copper complexes have shown signals for both oxidation states, with a characteristic shoulder at approximately 8985 eV for copper(I) and the main edge for copper(II) at around 8990 eV. scielo.br

Table 2: Summary of Spectroscopic Findings for Copper-Oxine and Related Compounds

| Technique | Compound Type | Key Findings | Source(s) |

| UV-Vis | This compound chelate | Absorption peak at ~380 nm indicates chelation. | |

| UV-Vis | CuO Nanoparticles | Characteristic peak at 339 nm confirmed synthesis. | scialert.net |

| UV-Vis | CuO Nanoparticles | Absorption band around 375 nm confirms formation. | nih.gov |

| FTIR | CuO Nanoparticles | Bands at 535.7 cm⁻¹ and 596.4 cm⁻¹ indicate Cu-O bond stretching. | scielo.br |

| ¹H & ¹³C NMR | Copper(II)-Oxine Complex | Aromatic proton signals suggest molecular structure; ¹³C NMR confirms skeleton. | wsrpublishing.com |

| XANES | Immobilized Copper Complex | Revealed presence of both Cu(I) and Cu(II) oxidation states on clay surfaces. | scielo.br |

Microscopic and Diffraction Analysis for Particle Morphology and Crystalline Structure

Microscopy and diffraction methods are used to visualize the morphology, size, and crystal structure of the synthesized particles.

X-ray Diffraction (XRD): XRD analysis is fundamental for determining the crystalline nature and phase purity of the synthesized materials. researchgate.net For CuO nanoparticles, XRD patterns show distinctive peaks that correspond to specific crystallographic planes, confirming their crystal structure, which is often monoclinic. nih.govscielo.br The average crystallite size can be estimated from the broadening of the XRD peaks using the Scherrer equation. scielo.br For example, XRD analysis of CuO NPs synthesized via co-precipitation showed characteristic peaks at 2θ positions of 35° and 38°, corresponding to a monoclinic structure, with an estimated particle size of 36 nm. scielo.br Single-crystal X-ray diffraction provides precise data on bond lengths and angles, revealing, for instance, that a copper atom can be coordinated to four coplanar nitrogen atoms and an oxime oxygen from an adjacent unit in certain complexes. acs.org

Scanning Electron Microscopy (SEM): SEM provides images of the sample's surface morphology and particle shape. SEM analysis of CuO NPs has revealed various morphologies, including spherical and evenly distributed particles. researchgate.net In some cases, SEM images show that nanoparticles are agglomerated. researchgate.netmedcraveonline.com

Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging than SEM, providing detailed information on particle size, shape, and distribution. TEM analysis has been used to determine the size of CuO NPs, with studies reporting ranges from 6-18 nm and average sizes around 58.1 nm. scialert.netresearchgate.net TEM images can reveal specific shapes like nanorods, with one study measuring average dimensions of 73 nm in length and 16 nm in width. scielo.br For this compound produced by certain methods, TEM analysis has shown a particle size distribution around 60 nm. google.com

Elucidation of Biochemical and Molecular Mechanisms of Action of Oxine Copper

Fundamental Antimicrobial Mechanisms

The foundational antimicrobial actions of oxine-copper are broad-spectrum, targeting multiple, nonspecific sites within a microbial cell. This multi-site activity is a key reason for its effectiveness as a fungicide and bactericide.

Chelation of Essential Metal Ions and Enzyme System Disruption

A primary mechanism of this compound's toxicity involves the chelation of essential metal ions, which are critical for the function of numerous enzyme systems. The 8-hydroxyquinoline (B1678124) (oxine) component is a potent chelating agent, capable of binding to various metal ions. nih.gov While the this compound complex itself is stable, the intracellular environment can lead to dissociation or the formation of other complexes, effectively sequestering metal ions like iron and copper that are essential cofactors for many enzymes.

This disruption of metallic cofactors leads to the inhibition of metalloproteins and enzymes crucial for microbial growth and metabolism. For instance, studies have demonstrated that copper-chelating reagents, including oxine, can inhibit enzymes like diamine oxidase by completely removing the essential Cu(II) ions from the enzyme's active site. nih.gov The absorbed copper from the complex directly disrupts the enzyme systems of pathogens, contributing significantly to its antimicrobial effect. herts.ac.uk This interference with normal metabolic processes is a cornerstone of its fungitoxic and bactericidal action. researchgate.net

Cellular Membrane Permeabilization and Lipid Peroxidation Induction

This compound compromises the structural integrity of cellular membranes. Copper-based antimicrobial compounds can inflict oxidative damage on bacterial cell membranes, leading to protein denaturation and an increase in membrane permeability. mdpi.com This damage allows for the leakage of essential intracellular components, such as nutrients and proteins, which is detrimental to the cell. mdpi.com

Furthermore, the compound induces lipid peroxidation, a process where oxidants like free radicals attack lipids containing carbon-carbon double bonds, especially in polyunsaturated fatty acids. sci-hub.se This process degrades lipids within the cell membrane, leading to cell damage. Malondialdehyde (MDA) is a major product of lipid peroxidation, and its increased levels serve as a key indicator of oxidative stress and cellular injury. sci-hub.se For example, research has shown elevated MDA levels in the liver and kidney tissues of rats exposed to copper quinolate. researchgate.net The ability of copper complexes to compromise cell membrane integrity is a well-documented aspect of their antimicrobial mechanism. mdpi.com As an ionophore, oxine facilitates the transport of copper ions across the lipid bilayer of cellular membranes, further contributing to these disruptive processes. researchgate.net

Protein Alteration and Denaturation

Beyond inactivating enzymes through cofactor removal, this compound can cause more general protein alteration and denaturation. mdpi.com Denaturation involves the loss of the protein's specific three-dimensional structure, which is essential for its function. uomustansiriyah.edu.iq This process is driven by the disruption of weak interactions, such as hydrogen bonds and hydrophobic interactions, that maintain the protein's native conformation. uomustansiriyah.edu.iq

Excess free copper ions, delivered into the cell by the oxine complex, are highly reactive and can catalyze the oxidation of sulfhydryl groups (-SH) in amino acids like cysteine. researchgate.net This oxidation can lead to the formation of improper disulfide bonds, altering protein structure and leading to misfolding, aggregation, and enzymatic inactivation. researchgate.net Both copper and zinc have been shown to promote the aggregation of proteins. researchgate.net This widespread disruption of protein structure and function contributes significantly to the compound's toxicity.

Nucleic Acid Denaturation and DNA Damage

This compound has been shown to induce damage to nucleic acids. Several studies have reported that the compound can cause oxidative DNA damage in cells. sci-hub.se Regulatory assessments have noted positive findings for this compound in assays for unspecified genotoxicity and DNA damage/repair. herts.ac.uk The general class of copper complexes is recognized for its ability to cause DNA cleavage. mdpi.com

The mechanism often involves the redox activity of the copper ion. Research on copper oxide nanoparticles (CuONPs), which release copper ions, demonstrates the induction of DNA damage, as evidenced by the formation of γH2AX foci—a sensitive marker for DNA double-strand breaks. dovepress.com This damage is often linked to the generation of reactive oxygen species (see section 3.1.5) that can directly oxidize DNA bases and the sugar-phosphate backbone. Some copper complexes have also been found to bind to DNA through intercalation, where the molecule inserts itself between the base pairs of the DNA helix, disrupting its structure and function. nih.gov

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Responses

A central element of this compound's mechanism is the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress. sci-hub.seresearchgate.net Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive products through its antioxidant defense systems. sci-hub.se

Copper ions, particularly through their ability to cycle between oxidation states (Cu⁺ and Cu²⁺), are potent catalysts for the formation of ROS via Fenton and Haber-Weiss reactions. mdpi.com These reactions produce highly damaging species such as the hydroxyl radical (•OH), superoxide (B77818) anion (•O₂⁻), and hydrogen peroxide (H₂O₂). scirp.orgmdpi.com The accumulation of these ROS leads to widespread, indiscriminate damage to cellular components, including lipids (lipid peroxidation), proteins, and nucleic acids. sci-hub.semdpi.com

Studies on zebrafish embryos exposed to this compound have documented a significant increase in intracellular ROS levels. sci-hub.se In response to this oxidative assault, organisms may upregulate their antioxidant defense systems. For instance, studies in mice treated with this compound showed enhanced levels of the antioxidants glutathione (B108866) and ascorbic acid in the liver, indicating a clear oxidative stress response. nih.govjst.go.jp

| Model Organism | Marker | Observed Effect | Reference |

|---|---|---|---|

| Zebrafish (Danio rerio) Embryos | Reactive Oxygen Species (ROS) | Increased | sci-hub.se |

| Zebrafish (Danio rerio) Embryos | Malondialdehyde (MDA) | Increased | sci-hub.se |

| Rats (Rattus norvegicus) | Malondialdehyde (MDA) in liver/kidney | Increased | researchgate.net |

| Mice (Mus musculus) | Hepatic Glutathione | Increased | nih.gov |

| Mice (Mus musculus) | Hepatic Ascorbic Acid | Increased | nih.gov |

| Mice (Mus musculus) | Hepatic Lipid Peroxides | Decreased (accompanied by antioxidant increase) | nih.govjst.go.jp |

Specific Biological Pathway Interventions

While many of the mechanisms described above are general, research has identified some more specific biological pathways affected by this compound. In toxicological studies using zebrafish, exposure to this compound has been shown to significantly decrease the activity of the enzyme acetylcholinesterase (AChE). sci-hub.seresearchgate.netnih.gov AChE is critical for neurotransmission, as it breaks down the neurotransmitter acetylcholine (B1216132). Inhibition of this enzyme leads to neurotoxic effects, which were observed as behavioral alterations in the zebrafish larvae. researchgate.net

Furthermore, gene expression analyses in this compound-exposed zebrafish embryos revealed the dysregulation of genes involved in several key developmental pathways. researchgate.netnih.gov These include genes crucial for neurodevelopment, vascular development (angiogenesis), and apoptosis (programmed cell death). nih.gov The observed developmental defects, such as brain and vascular malformations, are direct consequences of this compound's interference with these specific genetic and signaling pathways. researchgate.netnih.gov The induction of apoptosis, or programmed cell death, is a common cellular response to overwhelming stress and damage, such as that caused by the extensive oxidative damage and macromolecular disruption initiated by this compound. sci-hub.senih.gov

Inhibition of Fungal Metabolic Pathways

This compound exerts its fungicidal effects through several mechanisms that disrupt the fundamental metabolic processes of fungal cells. A primary mode of action is the slow release of copper ions (Cu²⁺), which are highly reactive and interfere with cellular biochemistry. noblevetscience.com These ions have a strong affinity for sulfur-containing enzymes, which are crucial for fungal metabolism. By binding to these enzymes, copper ions inhibit their function, leading to a cascade of metabolic failures. regulations.gov

Another mechanism involves the formation of a protective barrier on the plant surface, which prevents fungi from entering the host tissue. made-in-china.com At a more direct cellular level, this compound is believed to suppress the metabolism of germinating spores and can inhibit G-protein synthesis, a critical signaling pathway for cellular expression and development. It is suggested that the lipid-soluble this compound complex permeates the fungal cell membrane. Once inside, it may dissociate, allowing the components to interfere with normal metabolic processes by competing with coenzymes for metal-binding sites on enzymes, effectively blocking cellular functions and leading to growth inhibition or death. regulations.gov

Table 1: Summary of this compound's Inhibitory Effects on Fungal Metabolic Pathways

| Targeted Process/Component | Mechanism of Action | Consequence |

|---|---|---|

| Sulfur-Containing Enzymes | Released copper ions (Cu²⁺) bind to sulfur groups in enzymes. regulations.gov | Inhibition of essential metabolic enzyme activity. |

| Spore Germination | Suppresses the metabolic activity within the germinating spore. | Prevention of fungal proliferation and infection. |

| Cellular Signaling | May inhibit G-protein synthesis pathways. | Disruption of cellular development and expression. |

| Enzyme Cofactor Binding | 8-hydroxyquinoline moiety competes with coenzymes for metal-binding sites. regulations.gov | Blockage of normal metabolic functions. |

Impact on Acetylcholinesterase (AChE) Enzyme Activity

While primarily known as a fungicide, research indicates that this compound also exhibits neurotoxic effects by inhibiting acetylcholinesterase (AChE). AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, playing a vital role in nerve signal transmission.

Studies conducted on zebrafish embryos and larvae have demonstrated that exposure to this compound leads to a significant reduction in AChE activity. researchgate.netsci-hub.se This inhibition of AChE is a key indicator of neurotoxicity, suggesting that the compound can disrupt nervous system function. researchgate.netsci-hub.se The copper component itself is known to be an AChE inhibitor. mdpi.com This enzymatic inhibition can lead to an accumulation of acetylcholine in synaptic clefts, resulting in enhanced and uncontrolled cholinergic transmission. researchgate.net A reregistration eligibility decision document for Copper 8-quinolinolate also lists cholinesterase inhibition (ChEI) as a relevant toxicological endpoint. regulations.gov

Disruption of Mitochondrial Respiration and Protein Lipoylation

This compound's mechanism of action extends to the disruption of core cellular energy processes within the mitochondria. This is achieved through a dual impact on mitochondrial respiration and the critical process of protein lipoylation.

Excess copper is inherently toxic to mitochondria, leading to a decrease in mitochondrial respiration and the induction of apoptosis. nih.govscienceopen.com Mitochondria are central to cellular energy production, and their impairment has lethal consequences for the cell. Copper overload can specifically inhibit mitochondrial carriers like the carnitine/acylcarnitine carrier (CAC) by interacting with its cysteine residues, thereby slowing the β-oxidation of fatty acids. mdpi.com

A more recently understood mechanism is "cuproptosis," a unique form of copper-dependent cell death. frontiersin.org This process is initiated by the direct binding of excess copper to lipoylated components of the tricarboxylic acid (TCA) cycle. nih.gov Lipoic acid is an essential cofactor for key mitochondrial enzymes. This binding causes the aggregation of lipoylated proteins, such as dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), and triggers proteotoxic stress, ultimately leading to cell death. nih.govresearchgate.net

Interference with Iron-Sulfur (Fe-S) Cluster Synthesis

A critical aspect of copper's toxicity, and by extension that of this compound, is its ability to interfere with the biogenesis of iron-sulfur (Fe-S) clusters. researchgate.net These clusters are ancient and ubiquitous cofactors essential for the function of numerous proteins involved in mitochondrial respiration, DNA replication and repair, and metabolic catalysis. anr.fr

The mechanism of interference involves a direct competition between copper and iron. Copper can displace iron from, or bind to, the scaffold proteins (such as ISCA1, ISCA2, and ISCU) responsible for assembling Fe-S clusters. lsu.edunih.govnih.gov This action blocks the formation of new clusters and can destabilize existing ones, particularly those exposed on the surface of enzymes like dehydratases. researchgate.netnih.gov The loss of Fe-S cluster proteins is a downstream event in cuproptosis, following the copper-induced aggregation of lipoylated proteins, creating a fatal cascade of proteotoxic stress and metabolic failure. researchgate.net

Table 2: Effects of this compound on Key Cellular Components and Processes

| Target | Mechanism | Resulting Effect |

|---|---|---|

| Acetylcholinesterase (AChE) | Inhibition of enzyme activity, likely through copper interaction. researchgate.netsci-hub.semdpi.com | Neurotoxicity due to disruption of acetylcholine hydrolysis. |

| Mitochondrial Respiration | Inhibition of respiratory chain components and mitochondrial carriers. nih.govmdpi.com | Decreased ATP production, increased oxidative stress, apoptosis. |

| Lipoylated TCA Cycle Proteins | Direct binding of copper to lipoylated proteins (e.g., DLAT). nih.govresearchgate.net | Protein aggregation, proteotoxic stress, and cuproptosis. |

| Iron-Sulfur (Fe-S) Clusters | Blocks Fe-S cluster biogenesis by binding to assembly proteins; destabilizes existing clusters. lsu.edunih.govnih.gov | Inactivation of essential enzymes, metabolic disruption, cell death. |

Comparative Mechanistic Studies: Oxine vs. This compound

The fungicidal properties of Oxine (8-hydroxyquinoline) are significantly altered and often enhanced when chelated with copper to form this compound. While both compounds are active, their mechanisms and sensitivities to environmental factors differ, suggesting independent modes of action. lsu.edu

One of the most widely held theories for oxine's action is that it becomes toxic by forming a saturated, lipophilic metal chelate (with iron or copper present in the environment) that can readily penetrate the cell membrane. made-in-china.com Once inside, this complex is thought to dissociate, liberating a toxic, unsaturated 1:1 metal-oxine chelate. made-in-china.comfrontiersin.org In contrast, this compound is a pre-formed, stable chelate. regulations.gov

Studies show that this compound is generally a more potent and broadly effective fungicide than oxine alone. lsu.edu While oxine primarily inhibits nucleic acid and protein synthesis, this compound's toxicity is heavily driven by the disruptive effects of the copper ion on numerous cellular targets, as detailed in the sections above. nih.gov

Influence of pH on Fungitoxicity and Species Sensitivity

The antifungal activity of oxine is highly dependent on the pH of the surrounding medium. Its fungitoxicity increases as the pH rises, a phenomenon that corresponds with the concentration of the neutral, un-ionized form of the molecule, which can more easily penetrate cell membranes. made-in-china.comfrontiersin.org

In stark contrast, the fungitoxicity of the this compound chelate is generally not affected by changes in medium pH. made-in-china.comfrontiersin.org This stability across different pH levels provides a significant advantage in various application environments.

Furthermore, there are notable differences in species sensitivity. Fungi such as Aspergillus, Penicillium, and Fusarium show greater resistance to both compounds compared to Pythium and Phytophthora. However, this difference in resistance is significantly more pronounced for oxine than for this compound, indicating this compound's broader and more consistent efficacy across different fungal species. lsu.edu

Role of Metal Chelation in Potentiation and Antagonism of Activity

For this compound, the role of external metal chelation is largely moot, as it is already a stable, pre-formed chelate. Its activity is less susceptible to antagonism or potentiation by other metals in the environment. made-in-china.comfrontiersin.org The toxicity of this compound is primarily attributed to the inherent properties of the intact chelate and the subsequent release and action of copper ions within the target cells.

Table 3: Comparative Fungitoxicity of Oxine and this compound

| Feature | Oxine (8-hydroxyquinoline) | This compound (Copper 8-quinolinolate) |

|---|---|---|

| Primary Mechanism | Inhibition of nucleic acid/protein synthesis; requires chelation with ambient metals to form a toxic entity. made-in-china.comnih.gov | Multi-target inhibition via copper ion effects on enzymes, mitochondria, and Fe-S clusters. regulations.govnih.govnih.gov |

| pH Dependence | Activity increases with higher pH. made-in-china.comfrontiersin.org | Activity is generally independent of pH. made-in-china.comfrontiersin.org |

| Potency | Generally less potent and fungicidal. lsu.edu | Generally more potent and broadly fungicidal. lsu.edu |

| Effect of External Metals | Activity is potentiated or antagonized by different metal ions. made-in-china.comfrontiersin.org | Activity is largely unaffected by external metal ions. made-in-china.comfrontiersin.org |

| Species Sensitivity | Shows a greater variance in efficacy between fungal species. lsu.edu | More consistent efficacy across a broader range of fungal species. lsu.edu |

Distinct Modes of Action and Synergistic Interactions

The fungicidal and bactericidal efficacy of this compound, also known as copper-8-quinolinolate, is multifaceted, arising from the distinct biochemical actions of its constituent components and its capacity for synergistic interactions with other antimicrobial agents. Its classification within the Fungicide Resistance Action Committee (FRAC) as code M01 signifies a multi-site activity, indicating that it disrupts multiple metabolic pathways within the target pathogen, which helps to mitigate the development of resistance. herts.ac.uk

Research demonstrates that this compound and its parent compound, oxine (8-hydroxyquinoline), possess independent yet complementary modes of action. researchgate.netresearchgate.net The composite this compound molecule is often more potent than either copper or oxine administered separately, suggesting an inherent synergy. regulations.gov A primary hypothesis regarding its mechanism posits that the lipid-soluble this compound complex readily permeates the cellular membranes of fungi and bacteria. regulations.gov Once inside the cell, the complex may dissociate, releasing copper ions and the oxine ligand. researchgate.netregulations.gov

The liberated copper ions are a significant source of toxicity, disrupting cellular function by binding to vital enzymes, particularly those containing sulfur. rayfull.com This binding can displace other essential metal ions from the active sites of metalloproteins, leading to the inhibition of critical metabolic processes and compromising the pathogen's viability. regulations.govrayfull.com Concurrently, the oxine molecule itself is believed to possess inherent fungitoxic properties, which can be potentiated by the formation of metal chelates. researchgate.net Some studies have noted that oxine can inhibit RNA synthesis in fungi, although this typically occurs at concentrations much higher than the minimum inhibitory concentration (MIC). researchgate.net

The distinct activity patterns of oxine and copper oxinate against a range of fungi underscore their different mechanisms. researchgate.netresearchgate.net Copper oxinate is frequently reported as having broader and more rapid fungicidal activity than oxine alone. researchgate.net

Table 1: Comparative In Vitro Activity of Oxine and this compound Against Various Fungi

| Fungal Genera | Relative Resistance to Oxine & this compound | General Efficacy of this compound | Citation |

|---|---|---|---|

| Aspergillus | More Resistant | Active | researchgate.netresearchgate.net |

| Penicillium | More Resistant | Active | researchgate.netresearchgate.net |

| Fusarium | More Resistant | Active | researchgate.netresearchgate.net |

| Candida | More Resistant | Relatively Active | researchgate.netresearchgate.net |

| Pythium | More Susceptible | Highly Active | researchgate.netresearchgate.net |

| Phytophthora | More Susceptible | Highly Active | researchgate.netresearchgate.net |

| Sclerotina | More Susceptible | Highly Active | researchgate.netresearchgate.net |

Key research findings on these interactions include:

Interaction with Phytogenics: The chelated form of this compound has been shown to work synergistically with phytogenics (plant-derived compounds) to halt the formation of mold. noblevetscience.com

Combination with Kasugamycin (B1663007): Formulations combining this compound with kasugamycin exhibit a notable synergistic effect. google.com While this compound provides broad, multi-site protective action, kasugamycin inhibits protein synthesis by affecting the esterase system and amino acid metabolism, creating a dual-pronged attack on the pathogen. google.com

Combination with Benzisothiazolinone: When formulated with benzisothiazolinone, the resulting product acts as a potent bactericide. sinoagrochem.com.cn The proposed mode of action involves the destruction of the bacterial nuclear structure combined with interference in cellular metabolism, leading to cell death. sinoagrochem.com.cn

These interactions allow for the development of highly effective antimicrobial products that can target a wider range of pathogens and reduce the likelihood of resistance developing.

Table 2: Documented Synergistic Interactions of this compound

| Interacting Agent(s) | Observed Effect | Proposed Mechanism of Synergy | Citation |

|---|---|---|---|

| Phytogenics | Arrests mold formation | The combined action of this compound's fungistatic properties and the biological activity of plant-derived compounds. | noblevetscience.com |

| Kasugamycin | Enhanced fungicidal and bactericidal activity | This compound acts as a multi-site protectant while kasugamycin inhibits protein synthesis via interference with the esterase system. | google.com |

| Benzisothiazolinone | Enhanced bactericidal activity | The combination destroys the nuclear structure of bacteria and disrupts cellular metabolism. | sinoagrochem.com.cn |

Ecological Dynamics and Environmental Fate of Oxine Copper

Environmental Persistence and Degradation Pathways

The persistence of oxine-copper in the environment is influenced by several factors, including its stability in water at different pH levels, its breakdown in soil under varying oxygen conditions, and its degradation when exposed to light in aqueous environments.

Hydrolytic Stability Across Environmental pH Ranges

This compound demonstrates notable stability against hydrolysis in a range of environmental pH conditions. regulations.govregulations.gov Laboratory studies have shown that the copper 8-hydroxyquinoline (B1678124) complex is stable in buffer solutions at pH 5, 7, and 9. regulations.gov This indicates that the compound does not readily break down in the presence of water across these pH levels. regulations.govregulations.govpublications.gc.ca One study extrapolated the half-life at pH 5 to be 630 days, further underscoring its stability. regulations.gov

Table 1: Hydrolytic Stability of this compound

| pH Level | Stability | Half-Life | Reference |

|---|---|---|---|

| 5 | Stable | > 30 days (extrapolated to 630 days) | regulations.gov |

| 7 | Stable | > 30 days | regulations.govregulations.gov |

| 9 | Stable | > 30 days | regulations.govregulations.gov |

Aerobic and Anaerobic Soil Degradation Kinetics

Information regarding the anaerobic soil degradation kinetics of this compound is less readily available in the provided search results.

Table 2: Aerobic Soil Degradation of this compound and its Components

| Compound | Soil Condition | Half-Life (DT50) | Notes | Reference |

|---|---|---|---|---|

| This compound | Aerobic | 39 days | Formation of two structural analogs. | regulations.gov |

| This compound | Aerobic | ≥ 182 days | publications.gc.ca | |

| 8-hydroxyquinoline (oxine) | Aerobic | 1.74 days | German and Swiss mineral soils. | regulations.gov |

| This compound | Aerobic | Relatively stable | Max 15% decomposition after 16 weeks in one study. | regulations.gov |

Aqueous Photolysis as a Degradation Mechanism

Aqueous photolysis, or the breakdown of the compound by light in water, is a significant degradation pathway for this compound. regulations.govregulations.gov The rate of photolysis can be influenced by the presence of other substances. In a non-sensitized pH 7 buffer solution, the half-life (DT50) for this compound ranged from 60.4 to 95.7 hours. regulations.gov However, in a sensitized solution, which contains organic acids that facilitate indirect photodegradation, the DT50 was dramatically reduced to 28 minutes (or 0.4 hours). regulations.govregulations.gov The major photodegradate identified in these studies is dihydroxyquinoline. regulations.gov

Table 3: Aqueous Photolysis of this compound at pH 7

| Solution Type | Half-Life (DT50) | Reference |

|---|---|---|

| Non-sensitized | 4 - 4.5 days (96 - 108 hours) | regulations.gov |

| Non-sensitized | 60.4 - 95.7 hours | regulations.gov |

| Sensitized | 28 minutes (0.4 hours) | regulations.govregulations.gov |

Environmental Transport and Distribution

The movement and distribution of this compound in the environment are largely governed by its interaction with soil particles and its subsequent potential for runoff into surface water, as well as its dissipation from agricultural surfaces.

Soil Adsorption and Potential for Surface Water Runoff

This compound exhibits strong adsorption to soil particles, which limits its mobility. regulations.govpublications.gc.ca The soil adsorption coefficient (Koc) is a key indicator of this, with a high value suggesting strong binding and low mobility. chemsafetypro.com An estimated Koc value for this compound is 14,500, which classifies it as immobile in soil. publications.gc.ca Another QSAR estimation provides a Koc of 954.8, indicating low mobility. europa.eu Leaching studies have confirmed this, showing that over 88% of radiolabeled residues of 8-hydroxyquinoline and its degradates were found in the top 6 cm of the soil column. regulations.govregulations.gov This immobility makes it unlikely to contaminate groundwater through leaching. publications.gc.cahc-sc.gc.ca

Despite its low mobility in soil, there is a potential for this compound to enter aquatic environments through surface water runoff, particularly from treated wood at treatment facilities. publications.gc.cahc-sc.gc.ca Runoff from treated lumber can carry the compound into nearby waterways. epa.gov

Dissipation Kinetics in Agricultural Matrices (e.g., Plant Surfaces, Soil)

The rate at which this compound dissipates from agricultural settings, such as on plant surfaces and in the soil, has been the subject of several field studies. This dissipation is influenced by factors like the crop type and environmental conditions. researchgate.net

Research on various crops has determined the following half-lives for this compound:

Litchi: The half-life was found to be 9.12 days on the fruit and 7.02 days in the soil. academicjournals.org

Pears: Half-lives varied by location and year, ranging from 4 to 10.4 days on the fruit. researchgate.net

Cucumbers: The half-life ranged from 1.77 to 2.11 days. researchgate.netnih.gov

Watermelons: The half-life was between 3.57 and 4.68 days. researchgate.netnih.gov

In soil, field studies have shown half-lives for this compound ranging from 6.8 to 9.7 days, depending on the location and year of the study. researchgate.net

Table 4: Dissipation Half-Lives of this compound in Agricultural Settings

| Matrix | Crop | Half-Life (days) | Reference |

|---|---|---|---|

| Fruit Surface | Litchi | 9.12 | academicjournals.org |

| Fruit Surface | Pears | 4 - 10.4 | researchgate.net |

| Fruit Surface | Cucumber | 1.77 - 2.11 | researchgate.netnih.gov |

| Fruit Surface | Watermelon | 3.57 - 4.68 | researchgate.netnih.gov |

| Soil | Litchi Field | 7.02 | academicjournals.org |

| Soil | Pear Orchard | 6.8 - 9.7 | researchgate.net |

Assessment of Bioaccumulation Potential in Aquatic Organisms

The potential for a substance to bioaccumulate in aquatic organisms is a critical component of its environmental risk assessment. Bioaccumulation refers to the process where the concentration of a chemical in an organism exceeds the concentration in the surrounding environment. For this compound, this assessment involves evaluating its behavior in various aquatic species, including fish, invertebrates, and algae.

Studies on copper have shown that bioconcentration factors can vary depending on the bioavailable concentration of copper in the water, with higher BCFs often observed at lower copper concentrations. epa.gov Marine and freshwater bivalves have been reported to have some of the highest BCFs for copper. epa.gov The presence of organic chelators, such as oxine (8-hydroxyquinoline), can influence the bioavailability and toxicity of copper in marine ecosystems. epa.govdtic.mil

Research on other copper compounds and their effects on aquatic life further informs the assessment. For instance, studies on the bioaccumulation of copper in fish species like Anabus testudineus have demonstrated an increasing trend in the bioconcentration factor over time, eventually reaching a steady state. aquast.org

The environmental fate of this compound is also influenced by its rapid degradation in the presence of light and microbes, which reduces its persistence in the aquatic environment and consequently limits the potential for long-term bioaccumulation. publications.gc.ca

Detailed Research Findings

While comprehensive studies focusing solely on the bioaccumulation of the intact this compound complex are limited, the available data on its components and related copper compounds provide a basis for assessment.

A re-evaluation decision by Canada's Pest Management Regulatory Agency (PMRA) concluded that the bioaccumulation of copper-8-quinolinolate is not expected to be a concern in animal tissues or the environment due to its low log Kow value. publications.gc.ca

| Organism | Exposure Duration | Endpoint | Value (mg/L) | Reference |

| Bluegill sunfish (Lepomis macrochirus) | 96 hours | LC50 | >0.24 | rayfull.com |

| Daphnia magna | 48 hours | EC50 | >0.132 | rayfull.com |

| Green algae (Pseudokirchneriella subcapitata) | 72 hours | EC50 | 0.046 | rayfull.com |

| Rainbow Trout (Oncorhynchus mykiss) | 96 hours | LC50 | Not Specified | publications.gc.ca |

| Saltwater Green Alga (Dunaliella tertiolecta) | Not Specified | EC50 | Not Specified | publications.gc.ca |

It is important to note that the presence of copper can influence the bioconcentration of other organic pollutants in aquatic organisms. For example, one study found that the presence of copper increased the bioconcentration factor (BCF) of benzotriazole (B28993) ultraviolet stabilizers in common carp (B13450389) (Cyprinus carpio), primarily by decreasing the depuration rate. nih.gov This highlights the complexity of assessing bioaccumulation in environments with multiple stressors.

Ecotoxicological Assessments and Environmental Risk Characterization

Aquatic Ecotoxicity Profiling

Oxine-copper is recognized for its high toxicity to aquatic organisms. sci-hub.seeuropa.eupublications.gc.ca Regulatory bodies have classified it as very toxic to aquatic life, with long-lasting effects. europa.eulgcstandards.comfujifilm.com Its environmental risk is particularly pronounced in aquatic environments, where it can be introduced through runoff from treated areas or industrial discharge. publications.gc.caregulations.gov

Acute and Chronic Toxicity to Freshwater and Marine Organisms (Fish, Invertebrates, Algae)

Studies have demonstrated that this compound exhibits significant acute and chronic toxicity to a wide range of aquatic life.

Fish: For freshwater fish, the 96-hour lethal concentration (LC50) for rainbow trout (Oncorhynchus mykiss) has been reported as 8.94 µg/L, classifying it as very highly toxic. publications.gc.ca Other highly sensitive freshwater fish include the bluegill sunfish (Lepomis macrochirus) with an LC50 of 0.0216 mg a.i./L and the coho salmon (Oncorhynchus kisutch) with an LC50 of 0.0139 mg a.i./L. publications.gc.ca Chronic toxicity studies on the early life stages of rainbow trout have established a No-Observed-Effect-Concentration (NOEC) of 0.00169 mg a.i./L over a 60-day period. publications.gc.ca

Invertebrates: Freshwater invertebrates are also highly susceptible. For Daphnia magna, the 48-hour acute EC50 (median effective concentration) is 0.177 mg a.i./L, and the 21-day chronic NOEC is 0.00640 mg a.i./L. publications.gc.ca

Algae: Information from regulatory assessments indicates that non-vascular aquatic plants are among the most sensitive species to this compound. regulations.gov

The following table summarizes the acute and chronic toxicity of this compound to various aquatic organisms.

| Organism | Test Type | Duration | Endpoint | Value | Toxicity Classification | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | Acute | 96 hours | LC50 | 8.94 µg/L | Very Highly Toxic | publications.gc.ca |

| Bluegill Sunfish (Lepomis macrochirus) | Acute | 96 hours | LC50 | 0.0216 mg a.i./L | Very Highly Toxic | publications.gc.ca |

| Coho Salmon (Oncorhynchus kisutch) | Acute | 96 hours | LC50 | 0.0139 mg a.i./L | Very Highly Toxic | publications.gc.ca |

| Rainbow Trout (Oncorhynchus mykiss) | Chronic (Early Life Stage) | 60 days | NOEC | 0.00169 mg a.i./L | - | publications.gc.ca |

| Daphnia magna | Acute | 48 hours | EC50 | 0.177 mg a.i./L | Highly Toxic | publications.gc.ca |

| Daphnia magna | Chronic | 21 days | NOEC | 0.00640 mg a.i./L | - | publications.gc.ca |

Developmental Toxicity in Aquatic Models (e.g., Zebrafish Embryo-Larval Stages)

Zebrafish (Danio rerio) have been extensively used as a model organism to study the developmental toxicity of this compound. researchgate.netnih.gov Exposure during the embryo-larval stages has been shown to induce a range of adverse effects. researchgate.netnih.gov

Exposure of zebrafish embryos to this compound has resulted in significant morphological abnormalities. sci-hub.seresearchgate.netnih.gov Researchers have observed defects in the head and trunk, as well as brain ventricle atrophy. researchgate.netnih.gov Furthermore, a delay in the development of the vascular system has been noted, along with a decreased heart rate and blood flow velocity. sci-hub.seresearchgate.netnih.gov In some cases, embryos exposed to higher concentrations of this compound experienced degradation starting from the tail. researchgate.netnih.gov These developmental issues are often linked to oxidative stress induced by the chemical. sci-hub.seresearchgate.net

This compound has been shown to cause neurotoxicity in zebrafish. sci-hub.se Studies have documented a reduction in the frequency of spontaneous tail coiling in embryos, a key indicator of neurodevelopment. sci-hub.seresearchgate.net Larval zebrafish exposed to this compound exhibited decreased locomotor activity, including reduced total distance traveled and average speed. sci-hub.seresearchgate.net Behavioral changes resembling anxiety and Parkinson-like symptoms, such as an increased absolute turn angle and a preference for the central area of their environment, have also been reported. sci-hub.seresearchgate.netnih.gov These behavioral alterations are associated with a decrease in acetylcholinesterase (AChE) enzyme activity, which is crucial for nervous system function. researchgate.net

At the molecular level, this compound exposure has been found to dysregulate the expression of genes critical for neurodevelopment, vascular development, and apoptosis (programmed cell death). sci-hub.seresearchgate.netnih.gov The expression of these genes was altered in a concentration-dependent manner. sci-hub.seresearchgate.netnih.gov For instance, genes related to the development of different brain regions and the vascular system showed decreased expression. sci-hub.se Conversely, genes involved in apoptosis were significantly upregulated, indicating an increase in cell death. researchgate.net

Neurodevelopmental and Behavioral Alterations

Terrestrial Ecotoxicity Considerations

While the primary concern for this compound lies in its aquatic toxicity, some information is available regarding its effects on terrestrial organisms. It is considered to be of low acute oral and dermal toxicity to rats. publications.gc.ca For birds, the 8-day LD50 for mallard ducks is greater than 2000 mg/kg, suggesting low toxicity. sinon.co.th this compound is also reported to be non-toxic to bees. sinon.co.th Due to its intended uses, exposure to terrestrial organisms is generally expected to be negligible. publications.gc.caregulations.gov However, the potential for risk to benthic organisms exists due to the sorption and persistence of this compound in soil and sediment. regulations.gov

Impacts on Soil Microorganisms

This compound, an organic copper fungicide, is generally considered to have low toxicity to soil microorganisms. sci-hub.seresearchgate.net However, the environmental impact of copper-based compounds on soil microbial communities is a subject of ongoing research, with some studies on other forms of copper indicating potential for negative effects. The introduction of copper compounds into the soil can lead to the selection of copper-resistant bacteria, particularly Gram-negative species. mdpi.com

Research on copper oxide nanoparticles (CuO-NPs) has provided insights into how copper can affect crucial soil microbial processes. In one study, exposure to CuO-NPs at a concentration of 100 mg/kg of dry soil resulted in significant reductions in microbial activities essential for the carbon and nitrogen cycles. frontiersin.org Specifically, denitrification, nitrification, and soil respiration were all negatively impacted. frontiersin.org The most sensitive of these processes was denitrification. frontiersin.org After 90 days, four out of five different agricultural soils treated with 100 mg/kg of CuO-NPs showed a significant decrease in denitrification activity, with reductions ranging from 21% to 42%. frontiersin.org

The toxicity and bioavailability of copper in soil are influenced by various soil properties, including pH, organic matter content, and texture. frontiersin.org The ionic form of copper can be highly toxic to soil microorganisms at high concentrations, while it is an essential micronutrient at low concentrations. frontiersin.org

Table 1: Effects of Copper Oxide Nanoparticles (CuO-NPs) on Soil Microbial Activities (at 100 mg/kg dry soil)

| Microbial Process | Observed Effect | Magnitude of Reduction | Reference |

|---|---|---|---|

| Denitrification | Significant decrease | 21% to 42% after 90 days | frontiersin.org |

| Nitrification | Significant reduction | Data not specified | frontiersin.org |

Risk to Benthic Invertebrates Based on Soil/Sediment Sorption

The risk that copper poses to benthic invertebrates is complex and is strongly mediated by the physical and chemical properties of the sediment. researchgate.net Factors such as the concentration of fine particles and particulate organic carbon (OC) can significantly influence the bioavailability and toxicity of sediment-bound copper. researchgate.net For the same total copper concentration, sediments with higher concentrations of fine particles (<63 μm) or organic carbon tend to exhibit lower toxicity. researchgate.net

Studies on the sublethal effects of copper on the epibenthic amphipod Melita plumulosa and the benthic copepod Nitocra spinipes have shown that the organic carbon-normalized copper concentration in the fine sediment fraction (<63 μm) can be a reliable predictor of toxicity across different sediment types. researchgate.net This research has established chronic 10% effect concentrations (EC10s) for reproduction in these species. researchgate.net

Table 2: Chronic Reproductive Effect Concentrations (EC10) of Copper for Benthic Invertebrates

| Species | EC10 (mg <63 μm Cu g⁻¹ OC) | Reference |

|---|---|---|

| Melita plumulosa | 5.2 | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound (Copper 8-quinolinolate) |

| Copper oxide nanoparticles (CuO-NPs) |

Advanced Analytical Methodologies for Oxine Copper Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone of pesticide residue analysis, providing the necessary separation of the target analyte from complex sample matrices. For oxine-copper, both high-performance and ultra-performance liquid chromatography are extensively utilized.

High-Performance Liquid Chromatography (HPLC) for Residue Analysis

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) or photodiode array (PDA) detector is a well-established method for the determination of this compound residues. researchgate.netacademicjournals.org This technique is effective for analyzing the compound in various agricultural products and environmental samples. researchgate.netresearchgate.net In a typical application, this compound is determined by monitoring its UV absorbance at a specific wavelength. researchgate.net

Research has demonstrated the utility of HPLC for analyzing this compound in pears, soil, and litchi. researchgate.netacademicjournals.org For instance, a study on pears and soil established a method with a limit of quantification (LOQ) of 0.05 mg/kg in pears and 0.1 mg/kg in soil. researchgate.net The calibration curve was linear over a concentration range of 0.025 to 20 µg/mL. researchgate.net Another study focusing on litchi and soil reported an LOQ of 0.01 mg/kg for both matrices, with a linear range of 0.05 to 5.00 mg/L. academicjournals.org

Table 1: HPLC Method Parameters for this compound Analysis

| Matrix | Detector | Linear Range | Limit of Quantification (LOQ) |

| Pears | UV | 0.025 - 20 µg/mL | 0.05 mg/kg |

| Soil | UV | 0.025 - 20 µg/mL | 0.1 mg/kg |

| Litchi | PDA | 0.05 - 5.00 mg/L | 0.01 mg/kg |

| River Water | UV | 0.5 - 5.0 mg/L | 0.34 mg/L |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

For enhanced sensitivity and selectivity, particularly at trace levels, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method. nih.govacs.orgcabidigitallibrary.org This technique combines the superior separation capabilities of UPLC, which uses smaller particle-sized columns for faster and more efficient separations, with the high specificity and sensitivity of tandem mass spectrometry. nih.govmeasurlabs.com

UPLC-MS/MS has been successfully applied to determine this compound residues in a variety of produce, including cucumbers, watermelon, and pears. nih.govcabidigitallibrary.org In these applications, the analysis often involves converting this compound to a soluble form, such as 8-hydroxyquinoline (B1678124), for detection. cabidigitallibrary.org A study on cucumber and watermelon demonstrated the method's high sensitivity, with a limit of quantification (LOQ) of 0.01 mg/kg in both matrices. nih.gov The method showed excellent linearity, with correlation coefficients (R²) of 0.9980 or higher. nih.gov Similarly, a method for detecting this compound in pears reported an LOQ of 0.005 mg/kg. cabidigitallibrary.org

Table 2: UPLC-MS/MS Method Parameters for this compound Analysis

| Matrix | Linear Range | Correlation Coefficient (R²) | Limit of Quantification (LOQ) |

| Cucumber | 0.002 - 0.4 mg/L | ≥ 0.9980 | 0.01 mg/kg |

| Watermelon | 0.002 - 0.4 mg/L | ≥ 0.9980 | 0.01 mg/kg |

| Pear | 0.0001 - 0.050 mg/L (as 8-hydroxyquinoline) | ≥ 0.999 | 0.005 mg/kg |

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical prerequisite for accurate chromatographic analysis. The goal is to extract the analyte of interest from the sample matrix and remove interfering substances.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodologies

The QuEChERS method has become a standard for pesticide residue analysis in food matrices due to its simplicity, speed, and effectiveness. nih.govacs.org This approach typically involves an initial extraction with acetonitrile, followed by a partitioning step with salts like magnesium sulfate (B86663) and sodium chloride. nih.gov A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), uses sorbents such as primary secondary amine (PSA) to remove matrix components like fatty acids and sugars. nih.gov

The QuEChERS protocol has been successfully optimized for the extraction of this compound from fruits and vegetables like cucumbers and watermelon. nih.govacs.org In one study, the sample was extracted with acetonitrile, followed by the addition of NaCl and MgSO4. nih.gov The supernatant was then cleaned using a combination of PSA and MgSO4 before analysis by UPLC-MS/MS. nih.gov This method has been shown to provide good recoveries and precision. nih.gov

Activated Carbon Column Extraction for Environmental Water Samples

For environmental water samples, such as tap and river water, solid-phase extraction (SPE) using an activated carbon column is an effective technique for concentrating this compound prior to HPLC analysis. researchgate.netjst.go.jp Activated carbon is a porous material with a large surface area, making it an excellent adsorbent for many organic compounds. dergipark.org.tr

In this method, a water sample is passed through a column packed with activated carbon, which retains the this compound. researchgate.netjst.go.jp The analyte is then eluted from the column with a small volume of a suitable solvent, such as acetonitrile. researchgate.net This process not only cleans up the sample but also concentrates the analyte, thereby increasing the sensitivity of the subsequent analysis. researchgate.net A study demonstrated that this method, when applied to river water spiked with this compound, resulted in a recovery of 88.8% with a relative standard deviation of 3.3%. researchgate.net

Method Validation and Performance Metrics

To ensure the reliability and accuracy of analytical results, the developed methods must undergo rigorous validation. Key performance metrics that are evaluated include linearity, recovery, precision, and the limit of quantification (LOQ).

Linearity is assessed by creating a calibration curve with standard solutions of known concentrations and is typically evaluated by the correlation coefficient (R²), which should ideally be close to 1. academicjournals.orgnih.gov Studies on this compound analysis have reported R² values greater than 0.99, indicating a strong linear relationship between concentration and instrument response. researchgate.netnih.gov

Recovery studies are performed by spiking blank samples with a known amount of the analyte at different concentration levels. The percentage of the analyte recovered after the entire analytical procedure is then calculated. Acceptable recovery rates for this compound analysis generally fall within the range of 70% to 120%. researchgate.netacademicjournals.org For example, a study on litchi reported recoveries between 80.1% and 103.5%, while another on pears showed recoveries of 72.8% to 113.8%. researchgate.netacademicjournals.org

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For this compound analysis, RSD values are typically below 15%. academicjournals.orgnih.gov

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy. academicjournals.orgnih.gov The LOQ for this compound varies depending on the analytical technique and the sample matrix, with UPLC-MS/MS generally providing lower LOQs than HPLC-UV. researchgate.netnih.gov

Table 3: Validation Parameters for this compound Analytical Methods

| Matrix | Analytical Method | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (mg/kg) |

| Cucumber | UPLC-MS/MS | 78.9 - 82.0 | 2.27 - 8.26 | 0.01 |

| Watermelon | UPLC-MS/MS | 75.5 - 92.9 | 4.62 - 7.99 | 0.01 |

| Pear | UPLC-MS/MS | 78 - 88 | ≤ 3.4 | 0.005 |

| Litchi | HPLC-PDA | 80.1 - 103.5 | 1.52 - 12.07 | 0.01 |

| Pear | HPLC-UV | 72.8 - 113.8 | Not Specified | 0.05 |

| Soil | HPLC-UV | 72.8 - 113.8 | Not Specified | 0.1 |

| River Water | HPLC-UV (with Activated Carbon Extraction) | 88.8 | 3.3 | Not Specified |

Linearity and Calibration Curve Establishment

A fundamental aspect of quantitative analysis is establishing a linear relationship between the concentration of an analyte and the analytical instrument's response. This is typically represented by a calibration curve. For this compound, various studies have demonstrated excellent linearity across different analytical platforms and matrices.

High-Performance Liquid Chromatography (HPLC), often coupled with an Ultraviolet (UV) detector, is a common method for this compound analysis. Research has shown strong linearity for this compound in the concentration range of 0.1 mg/L to 2 mg/L, with correlation coefficients (r) ranging from 0.988 to 0.999. researchgate.netresearchgate.netjst.go.jp Another study using HPLC-UV reported a linear relationship for concentrations between 0.025 µg/mL and 20 µg/mL. researchgate.netresearchgate.net When using an HPLC system with a photodiode array (PDA) detector, a linearity range of 0.05 to 5.00 mg/L was established with a coefficient of determination (R²) of 0.9996. academicjournals.org

More advanced techniques like Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provide even greater sensitivity and selectivity. Method validation for UPLC-MS/MS has consistently shown strong linearity, with R² values equal to or greater than 0.9980. nih.govresearchgate.netacs.org Similarly, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods have yielded linear relationships with correlation coefficients between 0.9904 and 0.9998. researchgate.netresearchgate.net A study utilizing Liquid Chromatography/Time-of-Flight Mass Spectrometry (LC/TOF-MS) reported linearity from 1 to 500 µg/L with a correlation coefficient greater than 0.999. jst.go.jp

The establishment of these calibration curves, often using a series of standard solutions at concentrations from 0.001 to 1.0 mg/L, is a prerequisite for the accurate quantification of this compound in unknown samples. google.com

Table 1: Linearity of Different Analytical Methods for this compound Detection

| Analytical Method | Concentration Range | Correlation Coefficient (r or R²) | Source(s) |

|---|---|---|---|

| HPLC-UV | 0.1 - 2.0 mg/L | 0.988 - 0.999 | researchgate.netresearchgate.netjst.go.jp |

| HPLC-UV | 0.025 - 20 µg/mL | - | researchgate.netresearchgate.net |

| HPLC-PDA | 0.05 - 5.00 mg/L | 0.9996 | academicjournals.org |

| UPLC-MS/MS | - | ≥ 0.9980 | nih.govresearchgate.netacs.org |

| LC-MS/MS | - | 0.9904 - 0.9998 | researchgate.netresearchgate.net |

| LC/TOF-MS | 1 - 500 µg/L | > 0.999 | jst.go.jp |

Recovery Rates and Relative Standard Deviation (RSD)

Recovery studies are essential to evaluate the accuracy and efficiency of an analytical method in extracting the analyte from a complex matrix. The Relative Standard Deviation (RSD) is a measure of the method's precision, indicating the degree of variation in repeated measurements.

For this compound, analytical methods have been validated across various sample types, demonstrating acceptable recovery and precision. In a study on litchi fruit and soil, samples were fortified at levels of 0.10, 0.50, and 2.00 mg/kg. academicjournals.org The resulting average recoveries were in the range of 80.1% to 103.5%, with RSDs between 1.52% and 12.07%. academicjournals.org